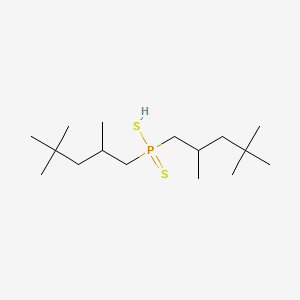

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid

Description

The exact mass of the compound Phosphinodithioic acid, bis(2,4,4-trimethylpentyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,4,4-trimethylpentyl)dithiophosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4,4-trimethylpentyl)dithiophosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sulfanyl-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35PS2/c1-13(9-15(3,4)5)11-17(18,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCZZJWFWDUAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869479 | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107667-02-7 | |

| Record name | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107667-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phophinodithioic acid, bis(2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107667027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2,4,4-trimethylpentyl)dithiophosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 107667-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

pKa values and acid dissociation constants of dithiophosphinic acids

This guide serves as a technical reference for the acid dissociation constants (pKa) of dithiophosphinic acids, specifically tailored for researchers in hydrometallurgy, coordination chemistry, and pharmaceutical development.

Executive Summary

Dithiophosphinic acids (

This guide provides authoritative pKa data, elucidates the structural mechanisms governing acidity, and details the Yasuda-Shedlovsky extrapolation protocol—the gold standard for determining aqueous pKa values of these lipophilic compounds.

Part 1: Theoretical Framework & Structural Mechanistics

The Sulfur Effect on Acidity

The acidity of dithiophosphinic acids is governed by the substitution of oxygen with sulfur. Unlike carboxylic or phosphinic acids, where the proton is bound to a hard oxygen atom, the proton in dithiophosphinic acids is bound to a sulfur atom (thiol group).

-

Bond Strength: The

bond is longer and weaker than the -

Anion Stability: Upon deprotonation, the negative charge is delocalized across the

triad. Sulfur’s larger atomic radius and high polarizability (soft base character) stabilize this charge more effectively than oxygen, lowering the pKa.

Tautomerism and Resonance

While often drawn as a fixed thiol (

DOT Diagram 1: Resonance & Deprotonation

Caption: Resonance stabilization of the dithiophosphinate anion drives the forward dissociation reaction.

Part 2: Quantitative Data & Acidity Trends

Comparative Acidity Table

The following table synthesizes experimental and extrapolated pKa values. Note that "Apparent pKa" refers to measurements in mixed solvents (e.g., Methanol/Water), while "Aqueous pKa" is the extrapolated value at 0% organic solvent.

| Compound Class | Specific Compound | Substituent (R) | Aqueous pKa (Extrapolated) | Apparent pKa (75% MeOH) |

| Dithiophosphinic | Cyanex 301 | 2,4,4-trimethylpentyl | 2.61 ± 0.1 | ~4.8 |

| Dithiophosphinic | Diphenyldithiophosphinic | Phenyl ( | 1.75 | 3.2 |

| Dithiophosphinic | Diethyldithiophosphinic | Ethyl ( | 2.55 | 4.5 |

| Monothiophosphinic | Cyanex 302 | 2,4,4-trimethylpentyl | 5.63 | ~7.2 |

| Phosphinic | Cyanex 272 | 2,4,4-trimethylpentyl | 6.37 | ~8.1 |

Critical Trends

-

Dithio > Monothio > Oxo: Replacing oxygens with sulfurs drastically lowers pKa (increases acidity). Cyanex 301 is roughly 10,000 times more acidic than Cyanex 272.

-

Inductive Effects:

-

Electron-Withdrawing Groups (Aryl): Phenyl groups (Diphenyl-) pull electron density from the phosphorus center, stabilizing the anion and lowering pKa (1.75).

-

Electron-Donating Groups (Alkyl): Branched alkyl chains (Cyanex 301) donate electron density, slightly destabilizing the anion and raising pKa (2.61) relative to aryl derivatives.

-

Part 3: Experimental Protocol (Self-Validating)

Method: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Direct measurement of dithiophosphinic acid pKa in water is impossible due to extreme lipophilicity (

Reagents & Setup

-

Analyte: Purified Dithiophosphinic Acid (e.g., Cyanex 301, >95% purity).

-

Solvent System: Methanol/Water mixtures (30%, 40%, 50%, 60% w/w MeOH).

-

Titrant: 0.1 M KOH (standardized, carbonate-free).

-

Electrode: Glass pH electrode (Conditioned in methanol-water to prevent drift).

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the pH meter using aqueous buffers (pH 4.01, 7.00). Crucial: Apply the Van Uitert correction factor (

) for each solvent mixture to convert operational pH readings to proton concentration. -

Titration: Dissolve

M acid in the specific Methanol/Water ratio. Titrate with KOH under -

Data Acquisition: Record pH vs. Volume. Determine the apparent pKa (

) at the half-equivalence point for each solvent ratio. -

Yasuda-Shedlovsky Plot:

-

Extrapolation: The intercept (

) at

DOT Diagram 2: Yasuda-Shedlovsky Workflow

Caption: Workflow for determining aqueous pKa of lipophilic acids using dielectric constant extrapolation.

Part 4: Applications & Implications

Hydrometallurgical Selectivity

The low pKa of dithiophosphinic acids allows them to extract metals at very low pH (

-

Mechanism:

-

Selectivity: Because the ligand is a soft base (S-donor), it exhibits extreme selectivity for soft acids (Ag, Pd, Hg) and borderline acids (Ni, Co) over hard acids (Ca, Mg, Na).

The "Sanex" Process (Actinide Separation)

In nuclear reprocessing, Cyanex 301 is used to separate trivalent Actinides (

-

Causality: The covalent contribution to the Metal-Sulfur bond is slightly stronger for Actinides than Lanthanides due to orbital overlap. The low pKa ensures the ligand is available to complex

even in acidic waste streams, preventing hydrolysis.

References

-

Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. Link

-

Rickelton, W. A., & Boyle, R. J. (1988). Selective extraction of cobalt from nickel using a dithiophosphinic acid. Separation Science and Technology, 23(12-13), 1227-1250. Link

-

Modolo, G., & Odoj, R. (1999). Synergistic extraction of actinides(III) and lanthanides(III) from nitric acid by dithiophosphinic acid and neutral organophosphorus compounds. Solvent Extraction and Ion Exchange, 17(1), 33-53. Link

-

Avdeef, A., et al. (1993). pH-Metric log P. 3. Glass electrode calibration in methanol-water, applied to pKa determination of water-insoluble substances. Analytical Chemistry, 65(1), 42-49. Link

-

IUPAC. (2024). Dissociation Constants of Organic Acids and Bases. IUPAC Chemical Data Series. Link

Sources

Hydrolytic stability of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid in acidic media

An In-Depth Technical Guide to the Hydrolytic Stability of Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid in Acidic Media

Introduction

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, a key component of the commercial extractant Cyanex 301, is a highly effective agent in the field of hydrometallurgy, particularly for the separation of metal ions.[1][2][3] Its utility in acidic environments necessitates a thorough understanding of its chemical stability. While its stability against oxidative degradation, especially in the presence of nitric acid, has been a subject of several studies[4][5][6], a focused examination of its hydrolytic stability in non-oxidizing acidic media is crucial for optimizing its application and lifespan in industrial processes.

This technical guide provides a comprehensive overview of the principles governing the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in acidic conditions. We will delve into the theoretical underpinnings of its hydrolysis, present a detailed experimental protocol for its kinetic evaluation, and discuss the analytical techniques for monitoring its degradation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in aqueous acidic environments.

Theoretical Considerations: The Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of organophosphorus compounds, including dithiophosphinic acids, in acidic media is a catalyzed process where a proton facilitates the nucleophilic attack of water on the phosphorus center.[7][8][9] While the C-O bond cleavage is a known pathway for some phosphinates[10], the P-S bond in dithiophosphinic acids is the more likely site of hydrolytic attack due to the nature of the sulfur atom.

The proposed mechanism for the acid-catalyzed hydrolysis of bis(2,4,4-trimethylpentyl)dithiophosphinic acid involves the following key steps:

-

Protonation of the Thiophosphoryl Group: The reaction is initiated by the protonation of one of the sulfur atoms of the dithiophosphinic acid. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient phosphorus atom. This results in the formation of a pentacoordinate intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the sulfur atoms, facilitating the subsequent cleavage of the P-S bond.

-

Cleavage of the P-S Bond: The P-S bond is broken, leading to the formation of bis(2,4,4-trimethylpentyl)monothiophosphinic acid and hydrogen sulfide.

-

Further Hydrolysis: The resulting monothiophosphinic acid can undergo further hydrolysis under acidic conditions to yield bis(2,4,4-trimethylpentyl)phosphinic acid.

This proposed pathway is illustrated in the diagram below.

Experimental Protocol for Kinetic Study

A robust understanding of the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid requires empirical data. The following is a detailed, self-validating protocol for conducting a kinetic study of its hydrolysis in a non-oxidizing acidic medium, such as sulfuric acid.

Materials and Reagents

-

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (high purity)

-

Sulfuric acid (concentrated, analytical grade)

-

Deionized water

-

Organic solvent (e.g., toluene or dodecane, HPLC grade)

-

Internal standard for NMR and GC-MS (e.g., triphenyl phosphate)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment

-

Jacketed glass reactor with temperature control

-

Magnetic stirrer

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas-tight syringes

-

NMR spectrometer (³¹P capability)

-

Fourier-transform infrared (FT-IR) spectrometer

-

Gas chromatograph with mass spectrometer (GC-MS)

Experimental Workflow

The overall workflow for the kinetic study is depicted below.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the desired acidic medium (e.g., 2 M H₂SO₄) by carefully diluting concentrated sulfuric acid with deionized water.

-

Prepare a stock solution of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in the chosen organic solvent at a known concentration (e.g., 0.1 M).

-

-

Reaction Setup:

-

Add a known volume of the acidic medium to the jacketed glass reactor and allow it to equilibrate to the desired temperature (e.g., 50 °C).

-

Initiate the reaction by adding a known volume of the organic solution of the dithiophosphinic acid to the reactor with vigorous stirring.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the organic phase using a gas-tight syringe.

-

-

Sample Preparation for Analysis:

-

Immediately quench the reaction in the withdrawn sample to prevent further degradation. This can be achieved by neutralizing the acidic component or by rapid dilution in a cold solvent.

-

For ³¹P NMR analysis , evaporate the solvent from a known volume of the sample, and redissolve the residue in CDCl₃ containing a known amount of an internal standard.[11][12][13][14]

-

For FT-IR analysis , a small drop of the organic phase can be directly analyzed.[4][5][15]

-

For GC-MS analysis , derivatization of the acidic components may be necessary to improve their volatility and chromatographic behavior.[16][17][18]

-

-

Analytical Procedures:

-

³¹P NMR Spectroscopy: Acquire ³¹P NMR spectra of the samples. The disappearance of the signal corresponding to the dithiophosphinic acid and the appearance of new signals for the monothiophosphinic and phosphinic acid products can be monitored.[11][15][19]

-

FT-IR Spectroscopy: Record the FT-IR spectra to observe changes in the functional groups, such as the appearance of P=O stretching vibrations and the disappearance of P=S vibrations.[4][5][15]

-

GC-MS: Use GC-MS to separate and identify the degradation products. The mass spectra will provide molecular weight and fragmentation information to confirm the structures of the hydrolysis products.[4][5][16]

-

Data Analysis and Interpretation

The data obtained from the analytical techniques should be processed to determine the kinetics of the hydrolysis reaction.

Quantitative Analysis using ³¹P NMR

The relative concentrations of the parent compound and its hydrolysis products can be determined by integrating the corresponding signals in the ³¹P NMR spectra. The percentage of degradation can be calculated as follows:

% Degradation = [ (Initial Area of Parent Peak - Area of Parent Peak at time t) / Initial Area of Parent Peak ] * 100

Kinetic Analysis

By plotting the concentration of bis(2,4,4-trimethylpentyl)dithiophosphinic acid versus time, the reaction order and the rate constant (k) can be determined. For a pseudo-first-order reaction, a plot of ln([Concentration]) versus time will yield a straight line with a slope of -k.

Tabulated Data

The quantitative data from the kinetic study can be summarized in a table for easy comparison.

| Time (hours) | Concentration of Dithiophosphinic Acid (M) | % Degradation |

| 0 | 0.100 | 0 |

| 1 | 0.098 | 2 |

| 2 | 0.096 | 4 |

| 4 | 0.092 | 8 |

| 8 | 0.085 | 15 |

| 24 | 0.065 | 35 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Best Practices

This technical guide has outlined a comprehensive approach to understanding and evaluating the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in acidic media. While this compound is generally considered stable, the potential for hydrolysis under specific process conditions should not be overlooked.

Key Takeaways and Recommendations:

-

The primary mechanism of degradation in non-oxidizing acids is likely hydrolysis, proceeding through a proton-catalyzed nucleophilic attack of water on the phosphorus center.

-

³¹P NMR spectroscopy is a powerful tool for monitoring the kinetics of hydrolysis in real-time.

-

FT-IR and GC-MS are essential for the qualitative identification of hydrolysis products.

-

For applications requiring long-term stability in acidic environments, it is recommended to conduct kinetic studies under process-relevant conditions to establish operational limits.

-

The presence of impurities in the commercial product can influence its stability, and therefore, using a well-characterized, high-purity starting material is crucial for fundamental studies.

By following the principles and protocols outlined in this guide, researchers and professionals can gain a deeper understanding of the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid, leading to more robust and efficient applications.

References

-

Lee, M. S., & Gwak, S. J. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Metals, 10(8), 1093. [Link]

-

Lee, M. S., & Gwak, S. J. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cynaex 301 and Cyanex 302 for Their Application to Metal Separation. Semantic Scholar. [Link]

-

Wang, C., et al. (2020). From “S” to “O”: experimental and theoretical insights into the atmospheric degradation mechanism of dithiophosphinic acids. RSC Advances, 10(67), 41045-41053. [Link]

-

Capone, J. P., & Cmarik, G. E. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4627. [Link]

-

Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]

-

Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical sciences, 18(7), 799-804. [Link]

-

Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. [Link]

-

Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. American Journal of Analytical Chemistry, 8(11), 693-701. [Link]

-

Ghorbani, M., et al. (2023). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Heliyon, 9(10), e20295. [Link]

-

Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12385-12419. [Link]

-

ResearchGate. (n.d.). Organophosphorus degradation monitored by 31P NMR. [Link]

-

da Silva, A. B., & Esteves, P. M. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Molecules, 29(22), 4889. [Link]

-

Aly, M. I., & El-Dessouky, S. I. (2007). Novel Method for Stripping of Molybdenum(VI) after Its Extraction with Cyanex 301. Journal of the Korean Chemical Society, 51(2), 141-146. [Link]

-

Tamborski, J. J., et al. (2022). Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols. Communications Earth & Environment, 3(1), 1-8. [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

Grigorieva, N. A., et al. (2020). Study of the stability of Cyanex 301 and its salts in the presence of oxidizing agents. Chemistry, 13(2). [Link]

-

Lee, M. S., & Gwak, S. J. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. ResearchGate. [Link]

-

Modro, T. A., & Lawry, M. A. (1979). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Journal of Organic Chemistry, 44(22), 3878-3881. [Link]

-

Grimes, T. S., et al. (2014). Chemical degradation studies on a series of dithiophosphinic acids. Industrial & Engineering Chemistry Research, 53(9), 3606-3611. [Link]

-

Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]

-

Balcaen, T., Binnemans, K., & Raiguel, S. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances, 16(1), 1-10. [Link]

-

LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Grimes, T. S., et al. (2014). Chemical Degradation Studies on a Series of Dithiophosphinic Acids (DPAHs). ResearchGate. [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Balcaen, T., Binnemans, K., & Raiguel, S. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. [Link]

- Rickelton, W. A., & Boyle, R. J. (2015). Methods for recovering bis(2,4,4-trimethylpentyl) dithiophosphinic acid.

-

Smirnova, S. V., et al. (2025). New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)phosphinic Acid, Tributyl Phosphate and Phenol for the Extraction of Trivalent Rare-Earth Elements from Nitrate Solutions. Molecules, 30(17), 3345. [Link]

-

Meeker, D. S., et al. (2021). Permanganometric Titration for the Quantification of Purified Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid in n-Dodecane. ACS Omega, 6(12), 8463-8468. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of the stability of Cyanex 301 and its salts in the presence of oxidizing agents | Григорьева | Chemistry [submissions2.journal.sfu-kras.ru]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. From “S” to “O”: experimental and theoretical insights into the atmospheric degradation mechanism of dithiophosphinic acids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08841B [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. cromlab-instruments.es [cromlab-instruments.es]

- 18. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]

- 19. Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: NMR Spectral Analysis of Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, commercially known as Cyanex 301, is a crucial organophosphorus compound with significant applications in solvent extraction and hydrometallurgy.[1][2][3] A thorough understanding of its molecular structure is paramount for optimizing its use and for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.[4][5][6][7] This technical guide provides an in-depth analysis of the ¹H, ¹³C, and ³¹P NMR spectra of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid. We will explore the theoretical underpinnings of the spectral features, provide detailed assignments of chemical shifts and coupling constants, and present a standardized protocol for acquiring high-quality NMR data. This guide is intended to serve as a comprehensive resource for researchers and professionals working with this important chemical.

Introduction to Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is a member of the organophosphorus acid extractant family. Its structure, characterized by two bulky, branched alkyl chains attached to a dithiophosphinic acid moiety, imparts a high solubility in organic solvents and a strong affinity for certain metal ions.[1][3] The molecule exists as a racemic mixture of diastereomers due to the chiral centers at the 2-position of the trimethylpentyl groups.[8] This structural complexity can influence its chemical properties and is reflected in its NMR spectra.

The primary application of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is in the selective extraction of metal ions, such as cobalt and nickel, from aqueous solutions.[2][9] Understanding its purity and identifying potential degradation products is critical for its effective use in industrial processes. NMR spectroscopy, with its ability to provide detailed structural information at the atomic level, is the premier analytical technique for this purpose.

Principles of Multinuclear NMR Spectroscopy for Organophosphorus Compounds

The NMR analysis of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid involves the study of three key nuclei: ¹H, ¹³C, and ³¹P. Each nucleus provides unique and complementary information about the molecular structure.

-

¹H NMR: Proton NMR is fundamental for elucidating the structure of the alkyl chains. The chemical shift of each proton is determined by its local electronic environment, and the coupling between neighboring protons (spin-spin splitting) reveals their connectivity.

-

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.[10] The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to.[10] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.[10]

-

³¹P NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique for studying organophosphorus compounds.[4][7][11] The chemical shift of the phosphorus nucleus is highly dependent on its coordination number, the nature of its substituents, and its oxidation state.[5][6][7] For dithiophosphinic acids, the ³¹P chemical shift is a direct indicator of the integrity of the P-S bonds.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for the NMR analysis of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C and ³¹P NMR in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external standard (δ = 0.00 ppm).[7][11]

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR | ³¹P NMR |

| Pulse Program | zg30 | zgpg30 | zgpg30 |

| Number of Scans | 16 | 1024 | 64 |

| Relaxation Delay | 2.0 s | 2.0 s | 5.0 s |

| Acquisition Time | 3.0 s | 1.5 s | 1.0 s |

| Spectral Width | 16 ppm | 250 ppm | 200 ppm |

| Temperature | 298 K | 298 K | 298 K |

(4) CH3-C-CH2-CH(2)-CH2(1)-P(S)SH | | CH3 (5) CH3 (3)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21695A [pubs.rsc.org]

- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 11. abnmr.elte.hu [abnmr.elte.hu]

Methodological & Application

Application Note: High-Efficiency Extraction of Cobalt and Nickel using Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid (Cyanex 301)

[1][2][3][4]

Executive Summary

The separation of cobalt and nickel is a classic hydrometallurgical challenge due to their similar physicochemical properties.[1][2] While phosphinic acids (e.g., Cyanex 272) are the industry standard for separating Co from Ni at pH 5–6, they require extensive neutralization of acidic leach liquors.

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (commercially known as Cyanex 301 ) offers a distinct advantage: it extracts both Cobalt and Nickel with high efficiency at very low pH (< 2.0) . This allows for the direct recovery of these metals from acidic leach streams (sulfate or chloride) without upstream neutralization, rejecting hard impurities like Calcium (Ca), Magnesium (Mg), and Manganese (Mn).

This guide details the protocol for using Cyanex 301 for the bulk recovery of Co/Ni from acidic media and strategies for their subsequent selective stripping .

Chemical Principles & Mechanism

The "Soft-Soft" Interaction (HSAB Theory)

Unlike Cyanex 272 (P=O, O donor), Cyanex 301 contains sulfur donor atoms (P=S, S donor). According to the Hard and Soft Acids and Bases (HSAB) theory:

-

Cobalt(II) and Nickel(II) are borderline/soft acids.

-

Cyanex 301 is a soft base.

-

Impurities (Ca, Mg, Mn) are hard acids.

Consequently, Cyanex 301 forms extremely stable, hydrophobic complexes with Co and Ni at low pH, while rejecting hard impurities.

Reaction Mechanism:

Comparative Performance

| Feature | Cyanex 272 (Phosphinic) | Cyanex 301 (Dithiophosphinic) |

| Active Group | Bis(2,4,4-trimethylpentyl)phosphinic acid | Bis(2,4,4-trimethylpentyl)dithio phosphinic acid |

| Donor Atoms | O, O | S, S |

| Operating pH | 5.0 – 6.0 | 0.5 – 2.0 |

| Co/Ni Selectivity | High ( | Low ( |

| Primary Use | Separating Co from Ni | Bulk Co/Ni recovery from impurities (Mg/Ca/Mn) |

| Stripping | Easy (Dilute acid) | Difficult (Requires strong acid) |

Critical Constraints & Stability (The "Achilles Heel")

WARNING: Cyanex 301 is susceptible to oxidative degradation.[3]

-

Oxidation: In the presence of air or strong oxidants (e.g., Fe

, HNO -

Cobalt Oxidation: Co(II) can oxidize to Co(III) in the organic phase. Co(III) complexes are kinetically inert and extremely difficult to strip.

Mitigation Strategy:

-

Maintain an inert atmosphere (N

blanket) during extraction if possible. -

Ensure Feed is free of strong oxidants (reduce Fe

to Fe -

Avoid Nitric Acid stripping.

Experimental Protocol

Materials Preparation

-

Extractant: Cyanex 301 (active component: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid), purified or technical grade (~85%).

-

Diluent: Aliphatic kerosene (e.g., Exxsol D80) or aromatic (Toluene) depending on solubility requirements.

-

Modifier: 5-10% v/v Isodecanol or TBP (Tributyl phosphate) to prevent third-phase formation.

-

Feed Solution: Synthetic or real leach liquor (pH adjusted to 1.0 – 1.5).

Workflow Diagram

Caption: General workflow for bulk recovery of Co/Ni using Cyanex 301, highlighting the scrubbing of impurities and solvent regeneration.

Step-by-Step Procedure

Phase 1: Extraction (Bulk Recovery)

-

Preparation: Dilute Cyanex 301 to 0.5 M (approx 15% v/v) in kerosene with 5% modifier.

-

Contact: Mix Organic (O) and Aqueous Feed (A) at a ratio of 1:1 in a separatory funnel or mixer-settler.

-

Equilibration: Shake vigorously for 10–15 minutes at 25°C.

-

Separation: Allow phases to disengage.

-

Result: Co and Ni transfer to the Organic phase (>99% efficiency).[4] Mg, Mn, and Ca remain in the Aqueous phase (Raffinate).

-

-

Validation: Measure metal concentration in Raffinate using ICP-OES.

Phase 2: Scrubbing (Impurity Removal)

Co-extracted impurities (trace Mn/Mg) must be removed.

-

Agent: 0.05 M H

SO -

Ratio: O:A = 5:1 (High organic to concentrate impurities in small aqueous volume).

-

Process: Contact loaded organic with scrub solution for 5 minutes.

-

Outcome: Impurities transfer to aqueous phase; Co/Ni remain in organic.

Phase 3: Stripping (The Critical Step)

Stripping metals from Cyanex 301 is difficult due to the strong P-S bond. Choose Method A or Method B .

Method A: Selective Stripping (Separation of Co from Ni) [5]

-

Principle: Co-S bonds are slightly more labile or susceptible to protonation than Ni-S bonds under specific regimes, or vice versa depending on the acid concentration. Recent literature suggests selective stripping is possible.[3]

-

Agent: 3.0 M H

SO -

Protocol: Contact Scrubbed Organic with 3.0 M H

SO -

Result: ~93% Cobalt strips into the aqueous phase, while only ~5% Nickel strips.

-

Advantage: Achieves partial separation during the stripping stage.

Method B: Bulk Stripping (Total Recovery)

Data & Performance Metrics

The following data summarizes typical performance metrics derived from acidic sulfate leach liquors.

| Parameter | Condition | Co Extraction (%) | Ni Extraction (%) | Mn Extraction (%) |

| Extraction | pH 1.5, 10% Cyanex 301 | > 99.0% | > 99.0% | ~ 11.5% |

| Scrubbing | 0.05 M H | < 0.1% (Loss) | < 0.1% (Loss) | > 80% (Removed) |

| Stripping (A) | 3.0 M H | 93.0% | 5.0% | - |

| Stripping (B) | 8.0 M HCl | > 99.9% | > 90.0% | - |

Data Source: Adapted from Le et al. (2021) and Cyanex 301 technical literature.

References

-

Cytec Industries. (2008). Cyanex 301 Extractant Technical Brochure. Solvay (formerly Cytec). Link

-

Le, M. N., & Lee, M. S. (2021). Recovery of Co and Ni from Strong Acidic Solution by Cyanex 301.[7][5] Journal of the Korean Institute of Resources Recycling, 30(6), 63-71. Link

-

Sole, K. C., Hiskey, J. B., & Ferguson, T. L. (1993). An assessment of the long-term stabilities of Cyanex 302 and Cyanex 301 in sulfuric and nitric acids. Solvent Extraction and Ion Exchange, 11(5), 783-796. Link

-

Pospiech, B. (2013).[4] Solvent extraction of cobalt(II) and nickel(II) from chloride solutions by Cyanex 301.[3][5] Physicochemical Problems of Mineral Processing, 49(1). Link

-

Rickelton, W. A. (1992). Novel Uses for Thiophosphinic Acids in Solvent Extraction. JOM, 44(4), 52-54. Link

Sources

Saponification procedures for Bis(2,4,4-trimethylpentyl)dithiophosphinic acid extractants

Executive Summary

This guide details the saponification procedures for Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (commercially known as Cyanex 301 ). As a "soft" donor extractant containing sulfur, this ligand exhibits exceptional selectivity for soft Lewis acids (Ag, Cd, Ni, Co, Zn, and Actinides) over hard acids (Ca, Mg, Lanthanides).

However, its high pKa (~2.6–3.0) necessitates saponification (conversion to a salt form) to prevent pH depression during extraction.[1] Improper saponification leads to three critical failure modes:

-

Oxidative Degradation: Conversion to disulfides (R-S-S-R) or phosphinic oxides (Cyanex 272).

-

Third-Phase Formation: The salt form is highly polar and prone to forming microemulsions or precipitating out of non-polar diluents.

-

H₂S Evolution: Safety risks during acidification if impurities are present.

This protocol targets researchers in radiopharmaceutical purification (isotope separation) and high-purity metal refining (catalyst scavenging), providing a self-validating workflow to generate the saponified extractant while mitigating degradation.

Chemical Basis & Mechanism[2]

The Challenge: Proton Release

In its acid form (

The Solution: Saponification

Pre-neutralizing the extractant with a base (e.g., NaOH) replaces the proton with a sodium ion, which does not alter the pH significantly upon exchange:

Pre-Requisites & Safety

Materials

-

Extractant: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (>85% purity recommended).

-

Diluent: Aliphatic kerosene (e.g., Exxsol D80) or n-Dodecane.

-

Modifier (CRITICAL): Isodecanol or Tributyl Phosphate (TBP). Required to solubilize the polar Na-salt and prevent third-phase formation.

-

Base: 1M - 5M NaOH (Carbonate-free) or Ammonium Hydroxide (

). -

Indicator: Bromothymol Blue (0.1% in ethanol).

Safety Hazards

-

H₂S Risk: If the extractant contains sulfide impurities, contact with acid can release fatal hydrogen sulfide gas. Work in a fume hood.

-

Oxidation: Dithiophosphinic acids degrade in air. Nitrogen blanketing is highly recommended during heating or vigorous mixing.

Protocol A: Determination of Acid Value (AV)

Objective: To calculate the exact stoichiometry for saponification, avoiding excess base which causes emulsification.

-

Sampling: Dissolve 1.0 g of the crude extractant in 20 mL of 2-propanol (IPA).

-

Titration: Add 3 drops of Bromothymol Blue. Titrate with 0.1 N NaOH standard solution until the color shifts from yellow to distinct blue.

-

Calculation:

Where

Protocol B: Controlled Saponification Workflow

Objective: To convert the extractant to its sodium salt form (

Step 1: Organic Phase Preparation

Prepare the organic phase before adding base to ensure solubility.

-

Composition:

-

Extractant: 0.5 M to 1.0 M Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.

-

Modifier: 5% to 10% v/v Isodecanol (or TBP). Note: Without this, the sodium salt will precipitate.

-

Diluent: Balance with Kerosene/Dodecane.

-

Step 2: Stoichiometric Calculation

Calculate the mass of NaOH required for the desired saponification degree (

Step 3: Saponification Reaction

-

Setup: Jacketed glass reactor with overhead stirrer and Nitrogen purge.

-

Temperature Control: Set cooling jacket to 25°C . Do not exceed 40°C; thermal stress promotes disulfide formation.

-

Addition: Add the calculated NaOH (dissolved in minimum water, typically 2-5M) dropwise to the organic phase under vigorous stirring (500 RPM).

-

Equilibration: Stir for 30 minutes under

. -

Separation: Transfer to a separating funnel. Allow phases to settle for 1 hour.

-

Observation: The organic phase (top) should be clear. If cloudy/milky, increase Modifier concentration by 2% and re-settle.

-

Aqueous Waste: Drain the bottom aqueous phase (contains water of reaction and impurities).

-

Visualization: Saponification & Extraction Logic

Figure 1: Logic flow for the preparation of saponified dithiophosphinic acid, highlighting the critical feedback loop for phase stability (modifier addition).

Quality Control & Troubleshooting

Validation: P-31 NMR Spectroscopy

The "Gold Standard" for verifying integrity.

-

Instrument: 400 MHz NMR,

solvent. -

Target Signal: The dithiophosphinic acid/salt signal appears at ~60-65 ppm .

-

Degradation Signal: If oxidized, a Disulfide peak appears at ~80 ppm . If hydrolyzed (loss of sulfur), a Monothio peak appears at ~90 ppm .

-

Acceptance Criteria: Disulfide peak integration < 2%.

Troubleshooting Table

| Issue | Symptom | Root Cause | Corrective Action |

| Third Phase | A middle layer forms or organic phase turns turbid. | Sodium salt is insoluble in kerosene; Modifier insufficient. | Add Isodecanol or TBP (up to 15% v/v). Warm slightly to 30°C. |

| Emulsion | Phases do not separate after 10 mins. | Excess base (over-saponification) or high shear mixing. | Reduce saponification target to 50%. Use gentle folding agitation instead of shear. |

| Precipitation | White crystals at bottom. | Sodium salt crystallized out. | Water content in organic phase is too low. Add 1-2% water or increase modifier. |

| Loss of Selectivity | Co-extraction of hard acids (Ca/Mg). | Degradation to Cyanex 272 (Oxo-form). | Check NMR. If degraded, solvent must be purged/regenerated. |

References

-

Cytec Industries (Solvay). (2008). Cyanex® 301 Extractant: Technical Brochure. Retrieved from

-

Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. Link

-

Grigorieva, N. A., et al. (2020). Degradation of Cyanex 301 in Contact with Nitric Acid Media.[3][4] Solvent Extraction and Ion Exchange, 38(5), 533-548. Link

-

Zhu, Z., et al. (2012). Solvent extraction of nickel and cobalt from sulfate solutions using Cyanex 301. Transactions of Nonferrous Metals Society of China, 22(1), 193-197. Link

-

Modolo, G., et al. (2007). Separation of minor actinides from genuine high active concentrate using the SANEX-process. Radiochimica Acta, 95(3), 161-168. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media [mdpi.com]

Selective extraction of silver and palladium using dithiophosphinic acid derivatives

Application Note & Protocol

Topic: Selective Extraction of Silver (Ag) and Palladium (Pd) Using Dithiophosphinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The selective recovery of precious metals such as silver and palladium is of paramount importance in fields ranging from hydrometallurgy and catalyst recycling to the purification of active pharmaceutical ingredients (APIs) where these metals may have been used as catalysts. Solvent extraction, a workhorse of chemical separations, offers a scalable and efficient method for this purpose. Among the vast array of available extractants, dithiophosphinic acids have emerged as a class of reagents with exceptional selectivity for soft Lewis acids like Ag(I) and Pd(II).[1][2]

This document serves as a detailed guide to the principles and practices of using dithiophosphinic acid derivatives, with a focus on the commercially available and widely studied bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the active component in Cyanex® 301), for the selective extraction of silver and palladium from acidic aqueous solutions.[1][3] We will delve into the coordination chemistry that governs this selectivity, provide validated, step-by-step protocols for extraction and stripping, and discuss the analytical methods required for process quantification.

The Principle of Selectivity: A Chemical Rationale

The efficacy of dithiophosphinic acids in selectively targeting silver and palladium is rooted in the Hard and Soft Acids and Bases (HSAB) principle.

-

The Extractant (Soft Base): Dithiophosphinic acids, with their two sulfur donor atoms, are classified as soft bases. The sulfur atoms are highly polarizable and readily share their electron pairs with suitable acceptors. The high acidity of the dithiophosphinic acid moiety allows for metal extraction from solutions with a pH of 1 or even lower, which is a significant advantage over many other extractants that require higher pH values.[3]

-

The Target Metals (Soft Acids): Silver (Ag⁺) and Palladium (Pd²⁺) are classic examples of soft acid cations. They possess low charge density and their outer electrons are easily polarized.

According to the HSAB principle, soft acids preferentially bind to soft bases. This strong affinity between the sulfur donors of the dithiophosphinic acid and the soft metal ions (Ag⁺, Pd²⁺) leads to the formation of highly stable chelate complexes that are soluble in the organic phase. Conversely, hard acid metal ions (e.g., Na⁺, Ca²⁺, Al³⁺) or even some borderline acids (e.g., Ni²⁺, Co²⁺, Zn²⁺) have a much lower affinity for the soft sulfur donors, allowing for excellent separation.[1][2]

The extraction mechanism is a cation exchange process where the proton of the dithiophosphinic acid is exchanged for a metal ion, forming a neutral complex that partitions into the organic phase.

Figure 1: Cation exchange mechanism for metal extraction by dithiophosphinic acid.

Experimental Protocols

These protocols are designed for laboratory-scale batch extractions. All work involving organic solvents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Required Reagents and Equipment

-

Extractant: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (e.g., Cyanex® 301).

-

Organic Solvent (Diluent): Toluene, heptane, or kerosene.

-

Aqueous Phase: Deionized water, nitric acid (HNO₃) or sulfuric acid (H₂SO₄), stock solutions of silver nitrate (AgNO₃) and palladium(II) chloride (PdCl₂).

-

Stripping Agent: Thiourea (CS(NH₂)₂) and hydrochloric acid (HCl).[4]

-

Equipment: Separatory funnels, mechanical shaker or vortex mixer, pH meter, volumetric flasks, pipettes, analytical balance.

-

Analytical Instrument: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) / Optical Emission Spectrometer (ICP-OES).[5][6]

Protocol 1: Selective Extraction of Silver and Palladium

This protocol describes the co-extraction of Ag(I) and Pd(II) from an acidic aqueous solution. Subsequent selective stripping (Protocol 3.3) can be used for their separation.

-

Preparation of the Organic Phase:

-

Prepare a 0.1 M solution of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in toluene. For example, dissolve the required mass of the extractant in a final volume of 100 mL of toluene in a volumetric flask.

-

Rationale: Toluene is a common aromatic diluent that provides good solubility for both the extractant and the resulting metal complex. The 0.1 M concentration is a robust starting point for efficient extraction.

-

-

Preparation of the Aqueous Phase:

-

Prepare a synthetic aqueous solution containing 100 mg/L (ppm) of Ag(I) and 100 mg/L of Pd(II).

-

Acidify the solution to a final concentration of 1.0 M nitric acid (HNO₃).

-

Rationale: A strongly acidic medium (pH < 1) is crucial. It ensures the target metals are in their free cationic form and suppresses the hydrolysis of potentially interfering metals.[3] Dithiophosphinic acids are stable and effective under these conditions.[2]

-

-

Extraction Procedure:

-

In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases. This creates an aqueous-to-organic (A:O) phase ratio of 1:1.

-

Stopper the funnel securely and shake vigorously for 10-15 minutes using a mechanical shaker.

-

Rationale: A 10-15 minute contact time is generally sufficient to reach extraction equilibrium. Vigorous shaking maximizes the interfacial area between the two phases, accelerating the mass transfer of the metal-extractant complex.[7]

-

Allow the phases to separate completely (typically 5-10 minutes). A sharp interface should be visible.

-

Carefully drain the lower aqueous phase (the raffinate) into a clean beaker.

-

Drain the upper organic phase (the loaded organic) into a separate clean beaker.

-

-

Sample Analysis:

-

Take a sample from the initial aqueous solution (before extraction) and from the raffinate (after extraction).

-

Analyze the concentration of Ag and Pd in both samples using AAS or ICP-MS/OES to determine the extraction efficiency.

-

Figure 2: General workflow for the solvent extraction of Ag and Pd.

Protocol 2: Stripping (Back-Extraction) of Silver and Palladium

Stripping is the process of recovering the extracted metals from the loaded organic phase back into a new aqueous solution, allowing for the regeneration and reuse of the extractant.

-

Preparation of the Stripping Solution:

-

Prepare an aqueous solution containing 1.0 M thiourea and 1.0 M hydrochloric acid (HCl).

-

Rationale: Thiourea is a powerful complexing agent for both Ag(I) and Pd(II). It forms highly stable, water-soluble cationic complexes, effectively breaking the metal-dithiophosphinate bond and pulling the metals back into the aqueous phase.[4][8] An acidic medium is required to maintain the stability of the thiourea and the stripped metal complexes.

-

-

Stripping Procedure:

-

Take the loaded organic phase from Protocol 3.2.

-

In a clean separatory funnel, combine the loaded organic with the stripping solution. An A:O phase ratio of 1:1 is a good starting point.

-

Shake vigorously for 15-20 minutes.

-

Allow the phases to disengage.

-

Drain the lower aqueous phase, which is now the "pregnant strip solution" containing the recovered silver and palladium.

-

The upper organic phase is the "stripped" or "barren" organic and can be recycled for further extraction cycles.

-

-

Sample Analysis:

-

Analyze the metal content of the pregnant strip solution and the stripped organic phase to determine the stripping efficiency. Almost complete stripping of both silver and palladium can be achieved with this method.[4]

-

Data Analysis and Performance Metrics

The performance of the extraction process is quantified using the following metrics:

-

Extraction Efficiency (%E): The percentage of metal transferred from the aqueous to the organic phase. %E = ([M]initial_aq - [M]final_aq) / [M]initial_aq * 100

-

Distribution Ratio (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. D = [M]org / [M]aq

-

Separation Factor (β): A measure of the ability to separate two different metals (M1 and M2). β(M1/M2) = D(M1) / D(M2)

| Parameter | Typical Value | Conditions | Source(s) |

| Palladium (Pd) Extraction | >98% | Disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from 1.0 M HNO₃. | [4] |

| Silver (Ag) Extraction | >99% | Disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from nitrate solution. | [4] |

| Ag/Impurity Separation Factor | 30,000 - 400,000 | For impurities like Ni, Cu, Co, Zn, Fe(III) using the disulfide extractant. | [4] |

| Pd Stripping Efficiency | Nearly 100% | Using a mixture of thiourea and hydrochloric acid. | [4] |

| Ag Stripping Efficiency | Nearly 100% | Using a mixture of thiourea and sulfuric acid. | [4] |

Table 1: Typical performance data for the extraction of silver and palladium using dithiophosphinic acid derivatives.

Conclusion

Dithiophosphinic acid derivatives are exceptionally effective and selective reagents for the extraction of silver and palladium from highly acidic solutions. Their operational principle, grounded in the HSAB theory, allows for high-purity recovery and separation from a wide range of other metals. The protocols outlined in this note provide a robust framework for researchers to implement this technology. The ability to efficiently strip the metals using thiourea-based solutions further enhances the process, enabling the recycling of the organic phase and the concentration of the precious metals into a clean aqueous matrix for subsequent processing or analysis.

References

- Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)

- Palladium Extraction from Nitrate Solutions with the Disulfide of Bis(2,4,4‐trimethylpentyl)dithiophosphinic Acid.

- Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews.

- Actinide extraction methods and actinide separation compositions.

- Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI.

- A Critical Overview of Dithiophosphinate and Dithiophosphate Interactions with Base Metal Sulfides and Precious Metals.

- Addressing analytical challenges in estimation of precious metals (Ag, Au, Pd, Pt) across a wide range of samples. Indian Chemical Society.

- Stepwise recovery (extraction and stripping) of silver, palladium and...

- 6 Precious metal analysis methods using advanced analytical technologies. Malvern Panalytical.

- Membrane extraction of silver by di(2-ethylhexyl) dithiophosphoric acid. Journal of Membrane Science.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. 6 precious metal analysis methods for the mining industry | Malvern Panalytical [malvernpanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

Application Note: High-Selectivity Cobalt Refining via Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Executive Summary

This guide details the flow sheet design and operational protocols for separating Cobalt (Co) from Nickel (Ni) using Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (commercially known as the active component of Cyanex® 301).[1]

Unlike traditional phosphinic extractants (e.g., Cyanex® 272), the dithiophosphinic chemistry allows for Co/Ni separation at highly acidic pH (< 1.5), eliminating the need for extensive neutralization.[1] However, this high affinity presents unique challenges in stripping and oxidative stability.[1] This protocol is designed for researchers in hydrometallurgy and pharmaceutical precursor synthesis (e.g., Vitamin B12, organometallic catalysts) requiring >99.9% purity.[1]

Chemical Basis & Mechanism

The separation relies on Pearson’s Hard and Soft Acids and Bases (HSAB) theory.[1]

-

Extractant: The sulfur donor atoms in the dithiophosphinic acid are "soft" bases.

-

Target: Co(II) is a "softer" acid than Ni(II).[1]

-

Result: The extractant exhibits an extremely high separation factor (

) at low pH, preferentially binding Cobalt.[1]

Reaction Mechanism (Cation Exchange):

Critical Process Parameters (CPPs) & Stability

Before flow sheet design, three critical constraints must be addressed to prevent process failure.

A. Oxidative Instability (The "Sulfur Risk")

Dithiophosphinic acids are susceptible to oxidation, converting to disulfides (

-

Protocol: Maintain an inert blanket (N

or CO -

Avoid: Contact with strong oxidizers (Nitric acid) or prolonged exposure to air at high temperatures (>60°C).[1]

B. The Copper Poisoning Effect

Copper (Cu) has a higher affinity for sulfur than Cobalt and binds irreversibly under standard stripping conditions.[1]

-

Requirement: Feed solution must be Cu-free (< 1 ppm).[1]

-

Pre-treatment: Use a specific Cu-selective extractant (e.g., LIX reagents) or cementation upstream.[1]

C. Stripping Difficulty

Because the Co-S bond is strong, stripping requires aggressive conditions.

-

Standard: 3–6 M HCl or H

SO -

Optimization: See Section 6 for Synergistic Stripping.

Flow Sheet Design

The following diagram illustrates the optimized circuit for Co/Ni separation. It assumes a Sulfate feed liquor (common in leaching) pre-treated to remove Cu, Fe, and Al.[1]

Figure 1: Continuous Counter-Current Extraction Circuit for Cobalt Purification. Note the recycling of the spent scrub to the extraction feed to minimize Cobalt loss.

Experimental Protocols

Protocol A: Determination of Extraction Isotherms (Batch)

Purpose: To determine the theoretical number of stages required (McCabe-Thiele construction).

Materials:

-

Organic Phase: 15% v/v Bis(2,4,4-trimethylpentyl)dithiophosphinic acid in aliphatic diluent (e.g., Shellsol D70).[1]

-

Aqueous Phase: Synthetic leach liquor (e.g., 2 g/L Co, 20 g/L Ni, pH 1.5).[1]

-

Apparatus: Jacketed glass reactor (thermostated to 25°C or 50°C).[1]

Step-by-Step:

-

Preparation: Prepare 5 separation funnels.

-

Phase Variation: Add organic (O) and aqueous (A) phases in varying volume ratios (O:A): 1:5, 1:2, 1:1, 2:1, 5:1. Total volume: 50 mL.

-

Equilibration: Shake vigorously for 10 minutes. (Note: Kinetics are generally fast, but 10 mins ensures equilibrium).[1]

-

Separation: Allow phases to disengage (typically < 2 mins).

-

Analysis: Analyze the aqueous raffinate for Co and Ni using ICP-OES. Calculate Organic concentration by mass balance.

-

Plotting: Plot

vs.

Data Output Table (Example Structure):

| O:A Ratio | Final pH | [Co] Aq (mg/L) | [Co] Org (mg/L) | Distribution Co (D) | Separation Factor ( |

| 1:5 | 1.45 | ... | ... | ... | ...[1] |

| 1:1 | 1.48 | ... | ... | ... | ... |

| 5:1 | 1.52 | ... | ... | ... | ... |

Protocol B: Continuous Counter-Current Simulation

Purpose: To validate the flow sheet in a laboratory Mixer-Settler unit.[1]

-

Setup: Arrange a 3-Extraction, 2-Scrub, 3-Strip stage bank.

-

Inerting: Cover mixer-settlers with acrylic lids and purge headspace with N

gas. -

Flow Rates: Set pumps based on the O:A ratio derived from Protocol A (typically O:A 1:1 for extraction).

-

Scrubbing: Feed 0.1 M H

SO -

Stripping: Feed 4-6 M HCl to the strip section.

-

Note: If using H

SO

-

Advanced Optimization: Synergistic Systems

To overcome the "Stripping Difficulty" (Section 3C), the addition of a phase modifier/synergist is recommended for robust industrial applications.[1]

The Modifier: Alamine 336 or Aliquat 336 (5-10% v/v).[1]

Effect: The amine modifies the coordination sphere, slightly reducing the stability constant of the Co-complex, allowing for easier stripping with lower acid concentrations (e.g., 2M H

Comparison Table:

| Parameter | Pure Cyanex 301 | Cyanex 301 + Alamine 336 |

| Extraction pH | < 1.5 | < 1.5 |

| Selectivity (Co/Ni) | High | High |

| Stripping Agent | 6M HCl (Aggressive) | 1-2M H |

| Corrosion Risk | High (Chloride) | Low (Sulfate) |

| Kinetics | Moderate | Fast |

References

-

Sole, K. C. (2019).[1] The Evolution of Cobalt–Nickel Separation and Purification Technologies: Fifty Years of Solvent Extraction and Ion Exchange. Sole Consulting. [Link]

-

Tait, B. K. (1993).[1] Cobalt-Nickel separation: The extraction of Cobalt(II) and Nickel(II) by Cyanex 301, Cyanex 302 and Cyanex 272.[1][3][4] Hydrometallurgy, 32(3), 365-372.[1] [Link]

-

Groenewold, G. S., et al. (2012).[1] Oxidative degradation of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in nitric acid studied by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Bourget, C., et al. (2005).[1] Cyanex 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions. Hydrometallurgy, 77(3-4), 203-218.[1] [Link]

-

Rickelton, W. A., et al. (1984).[1] Cobalt-Nickel Separation by Solvent Extraction with Bis(2,4,4-Trimethylpentyl)phosphinic Acid. Solvent Extraction and Ion Exchange.[1][2][3][4][5] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Emulsion Formation with Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Bis(2,4,4-trimethylpentyl)dithiophosphinic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common issue of emulsion formation during liquid-liquid extraction experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions about Bis(2,4,4-trimethylpentyl)dithiophosphinic acid and the underlying causes of emulsion formation.

Q1: What is Bis(2,4,4-trimethylpentyl)dithiophosphinic acid and what is its primary application?

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is a powerful organophosphorus extractant.[1][2] It is most widely known by its commercial name, Cyanex 301.[3][4] Its primary application is in the field of hydrometallurgy for the selective solvent extraction and separation of metal ions, particularly for separating cobalt from nickel in acidic solutions.[5][6][7] The presence of sulfur atoms in its functional group allows it to extract certain metals at a lower pH compared to its oxygen-based analogues like Cyanex 272, offering unique selectivity.[3][8]

Q2: Why do emulsions frequently form when using this extractant?

Emulsion formation is a common challenge in many liquid-liquid extraction systems and is particularly prevalent when using reagents like Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.[9][10] An emulsion is a stable dispersion of fine droplets of one liquid within another, preventing the clean separation of the aqueous and organic phases.[10][11]

The primary reasons include:

-

Interfacial Activity of the Extractant : Like many solvent extraction reagents, Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is an amphipathic molecule, meaning it has both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This causes it to accumulate at the oil-water interface, reducing the interfacial tension between the two phases and making it easier for stable droplets to form.[12][13]

-

Presence of Surfactants and Particulates : The aqueous sample itself may contain surfactant-like molecules (e.g., proteins, phospholipids, fatty acids) or fine solid particulates that migrate to the interface and stabilize the emulsion.[9]

-

High-Shear Mixing : Excessive agitation or vigorous shaking during the extraction process can break the liquids into extremely fine droplets, which are thermodynamically more stable and resist coalescence.[10][14]

-

Microemulsion Formation : Specific to this reagent, studies have shown that water-in-oil (W/O) microemulsions can form, particularly when the ratio of the neutralized extractant to the metal ion in the aqueous phase is high.[15]

-

Third Phase Formation : In some cases, especially at high metal loading or specific pH values, a distinct third phase can appear at the interface. This is a severe form of emulsion that is often viscous or gelatinous.[16]

Q3: What are the critical experimental factors that influence the stability of these emulsions?

The stability of an emulsion is not random; it is governed by a set of physicochemical parameters. Understanding these factors is the first step toward prevention and troubleshooting. The most critical factors are summarized in the table below.

| Factor | Effect on Emulsion Stability | Scientific Rationale |

| pH | Highly Influential | pH alters the surface charge of the extractant molecules and other species at the interface.[17][18][19] At certain pH values, electrostatic repulsion between droplets is minimized, leading to aggregation and more stable emulsions.[20][21][22] |

| Ionic Strength | Decreases Stability | Adding salt (e.g., NaCl) to the aqueous phase increases its polarity and density. This "salting out" effect forces surfactant-like molecules into one phase, disrupting the interfacial film and promoting coalescence.[9][17][23] |

| Temperature | Generally Decreases Stability | Increasing temperature lowers the viscosity of the phases and increases the kinetic energy of the droplets, which can enhance the rate of coalescence.[18][24] However, an optimal temperature may exist for specific systems.[25] |

| Mixing Intensity | Increases Stability | High-energy mixing (vigorous shaking) creates smaller droplets, which have a larger surface area-to-volume ratio and are more difficult to separate.[10][14] |

| Viscosity | Increases Stability | A more viscous continuous phase physically hinders the movement and collision of droplets, slowing down the separation process.[17][26] |

| Purity of Reagents | Impurities Increase Stability | Trace impurities in the extractant or the diluent can act as unintended surfactants, significantly lowering interfacial tension and stabilizing emulsions.[12] |

| Concentration of Extractant | Can Increase Stability | Higher concentrations of the extractant can lead to a more crowded and stable interfacial film, preventing droplets from merging. |

Systematic Troubleshooting Guide

When faced with a persistent emulsion, a systematic approach is more effective than random attempts to break it. This guide is structured into two parts: immediate actions to resolve an existing emulsion and preventative strategies to avoid them in future experiments.

Part A: Protocol for Breaking an Existing Emulsion

Follow these steps sequentially, starting with the least invasive methods.

Caption: Step-by-step workflow for breaking an emulsion.

-

Be Patient : This is the simplest and often most overlooked step. Allow the separatory funnel to stand undisturbed for a significant period (30-60 minutes).[23][27] Gravity alone can sometimes be sufficient to resolve a weak emulsion.

-

Gentle Mechanical Agitation : Avoid shaking. Instead, gently swirl the funnel or tap its sides.[23] Another effective technique is to carefully insert a glass stirring rod through the top of the funnel and gently agitate the emulsion layer to encourage droplets to coalesce.[28]

-

Increase Ionic Strength (Salting Out) : Add a small volume of a saturated sodium chloride solution (brine) or even solid NaCl to the funnel.[9][27] Stopper the funnel and invert it gently a few times to mix. This increases the polarity of the aqueous layer, which helps to break the interfacial film stabilizing the emulsion.[23][28]

-

Alter the pH : If the emulsion is suspected to be stabilized by pH-sensitive compounds, carefully add a few drops of a dilute acid (e.g., 1M HCl or H2SO4) or a dilute base.[23] Acidifying the sample to a pH of 2 is a common recommendation, as it can protonate surfactants and disrupt their emulsifying properties.[23]

-

Apply Gentle Heat : Placing the separatory funnel in a warm water bath can decrease the viscosity of the liquids and provide the kinetic energy needed for droplets to merge. Be cautious with volatile solvents and ensure proper venting.

-

Centrifugation : If the sample volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective physical method to force the denser and lighter phases to separate.[9]

-

Filtration : As a more aggressive approach, you can filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool in a funnel.[27] The physical interaction with the filter media can rupture the droplets.

-

Add a Different Solvent : Adding a small amount of a different organic solvent with different properties (e.g., a more polar solvent like isopropanol or ethanol) can alter the solubility characteristics of the organic phase and destabilize the emulsion.[9][28][29] Use this as a last resort, as it will contaminate your organic phase.

Part B: Preventative Measures for Future Experiments

The best way to deal with an emulsion is to prevent it from forming in the first place.

Sources

- 1. Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | C16H35PS2 | CID 163778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS(2,4,4-TRIMETHYLPENTYL)DITHIOPHOSPHINIC ACID | 107667-02-7 [chemicalbook.com]

- 3. Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media [mdpi.com]

- 4. Cas 107667-02-7,BIS(2,4,4-TRIMETHYLPENTYL)DITHIOPHOSPHINIC ACID | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21695A [pubs.rsc.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Formation of W/O microemulsions in the extraction of Nd(iii) by bis(2,4,4-trimethylpentyl)dithiophosphinic acid and its effects on Nd(iii) coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. scribd.com [scribd.com]

- 18. atlas.org [atlas.org]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. researchgate.net [researchgate.net]

- 21. pH-induced interface protein structure changes to adjust the stability of tilapia protein isolate emulsion prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. azom.com [azom.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. studysmarter.co.uk [studysmarter.co.uk]

- 27. Tips & Tricks [chem.rochester.edu]

- 28. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]

- 29. WO2014074244A1 - Method of demulsifying and purifying organic products from an emulsion - Google Patents [patents.google.com]

Validation & Comparative

Selectivity factors of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid vs D2EHPA

An In-Depth Guide to the Selectivity of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) vs. Di-2-ethylhexyl phosphoric acid (D2EHPA)

Introduction: A Tale of Two Extractants